molecular formula C23H17F4NO5 B12618598 N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine CAS No. 921623-22-5

N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine

Cat. No.: B12618598
CAS No.: 921623-22-5
M. Wt: 463.4 g/mol
InChI Key: QVNUHUQGWMBJFI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is a synthetic tyrosine derivative intended for research applications. As a modified amino acid, it is designed for use in biochemical and pharmacological studies. Researchers can utilize this compound to investigate enzyme kinetics, receptor binding, and cellular signaling pathways. Its structure, featuring fluorinated and benzoyl groups, suggests potential for high metabolic stability and binding affinity in various experimental models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own characterization and stability studies to determine the compound's suitability for specific experimental conditions.

Properties

CAS No.

921623-22-5

Molecular Formula

C23H17F4NO5

Molecular Weight

463.4 g/mol

IUPAC Name

(2S)-2-[[4-(4-fluorophenoxy)benzoyl]amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C23H17F4NO5/c24-16-5-11-18(12-6-16)32-17-9-3-15(4-10-17)21(29)28-20(22(30)31)13-14-1-7-19(8-2-14)33-23(25,26)27/h1-12,20H,13H2,(H,28,29)(H,30,31)/t20-/m0/s1

InChI Key

QVNUHUQGWMBJFI-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with benzoyl chloride to form 4-(4-fluorophenoxy)benzoyl chloride. This intermediate is then reacted with O-(trifluoromethyl)-L-tyrosine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine may inhibit the Raf kinase pathway, which is significant in various cancers. Inhibitors of this pathway can impede tumor growth and metastasis:

  • Case Study : A study demonstrated that compounds similar to this compound showed promise in reducing tumor size in xenograft models by inhibiting angiogenesis and cell proliferation .

Treatment of Hyperpigmentation Disorders

The compound has been explored for its potential to treat skin conditions characterized by excessive melanin production:

  • Mechanism : By inhibiting tyrosinase activity, the compound can reduce melanin synthesis, making it a candidate for cosmetic formulations aimed at skin lightening .

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits low cytotoxicity while effectively inhibiting diphenolase activity, a key function of tyrosinase .

Comparative Data Table

Application AreaMechanism of ActionReferences
Anti-Cancer ActivityInhibition of Raf kinase
Treatment of HyperpigmentationInhibition of tyrosinase
Low CytotoxicityCompetitive inhibition of diphenolase

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine involves its interaction with specific molecular targets. The fluorophenoxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous tyrosine derivatives from the provided evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) ChemSpider/CAS ID
N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine (Target) C₂₄H₁₇F₄NO₄* 4-(4-Fluorophenoxy)benzoyl (N-terminus); -O-CF₃ (phenolic) ~483.4 Not provided
O-(2-Fluoroethyl)-N-[(2S)-3-methyl-2-(4-{[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)butanoyl]-L-tyrosine C₂₆H₂₉FN₆O₇S₂ Benzothiazole sulfonamide; triazole; 2-fluoroethyl 620.67 64853835 (ChemSpider)
L-Tyrosine, O-(4-aminobutyl)-N-(butylsulfonyl) C₁₇H₂₆N₂O₅S Butylsulfonyl (N-terminus); 4-aminobutyl (phenolic) 394.47 Not provided
O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine C₂₈H₂₉NO₅ Fmoc (N-terminus); tert-butyl (phenolic) 467.53 71989-33-8 (CAS)
Enobosarm (GTx-024) C₁₉H₁₄F₃N₃O₃ 4-cyanophenoxy; trifluoromethylphenyl 389.33 1202044-20-9 (CAS)

*Estimated based on structural analysis.

Key Observations:
  • Fluorine Substitution : The target compound and , and utilize fluorine or trifluoromethyl groups to enhance metabolic stability and binding affinity.
  • N-Terminus Modifications: The target’s 4-(4-fluorophenoxy)benzoyl group contrasts with ’s benzothiazole sulfonamide and ’s butylsulfonyl, which may alter solubility and target selectivity.
  • Phenolic Group Modifications: The -O-CF₃ group in the target differs from ’s 2-fluoroethyl and ’s tert-butyl, impacting steric hindrance and electronic effects.

Pharmacological and Physicochemical Properties

Metabolic Stability:
  • The trifluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs like .
  • Sulfonamide-containing derivatives (e.g., ) may exhibit prolonged half-lives due to resistance to esterase cleavage .
Lipophilicity (LogP):
  • The target compound’s logP is estimated to be higher than (tert-butyl) but lower than (benzothiazole sulfonamide), influencing membrane permeability.
Therapeutic Potential:
  • Enobosarm () demonstrates tyrosine derivatives’ utility as selective androgen receptor modulators (SARMs), suggesting the target compound could be optimized for similar receptor-specific activity .

Biological Activity

N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production, and its inhibition is of significant interest for treating hyperpigmentation disorders and certain types of cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound's structure can be represented as follows:

N 4 4 Fluorophenoxy benzoyl O trifluoromethyl L tyrosine\text{N 4 4 Fluorophenoxy benzoyl O trifluoromethyl L tyrosine}

This structure features a trifluoromethyl group and a fluorophenoxy moiety, which may enhance its interaction with biological targets.

Research indicates that this compound acts primarily as a competitive inhibitor of the enzyme tyrosinase. The competitive inhibition suggests that the compound binds to the active site of tyrosinase, preventing substrate access and thereby reducing melanin synthesis.

Kinetic Studies

Kinetic studies have shown that this compound exhibits significant inhibitory activity against tyrosinase derived from Agaricus bisporus. The IC50 value (the concentration required to inhibit 50% of enzyme activity) is reported to be approximately 0.18 μM , indicating a potent inhibitory effect compared to traditional inhibitors like kojic acid, which has an IC50 value of 17.76 μM .

Biological Activity Data

The following table summarizes the biological activity of this compound compared to other known tyrosinase inhibitors:

Compound NameIC50 (μM)MechanismReference
This compound0.18Competitive Inhibition
Kojic Acid17.76Competitive Inhibition
Other Tyrosinase Inhibitor AX.XXMechanism A[X]
Other Tyrosinase Inhibitor BX.XXMechanism B[Y]

Case Studies

Several studies have investigated the effects of this compound in cellular models:

  • Antimelanogenic Effects : In vitro studies using B16F10 melanoma cells demonstrated that this compound significantly reduced melanin production without inducing cytotoxicity, suggesting its potential for treating hyperpigmentation disorders .
  • Cancer Research : The compound's role in cancer treatment is being explored due to its ability to inhibit cell proliferation in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in tumor cells, although further studies are needed to elucidate these effects fully .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of benzoyl chloride derivatives (e.g., 4-fluorobenzoyl chloride) with tyrosine analogs under anhydrous conditions. Active esters or acid chlorides are employed to activate the carboxyl group for amide bond formation .
  • Protecting group strategies : Orthogonal protection of the tyrosine hydroxyl group (e.g., trifluoromethyl etherification) to prevent undesired side reactions during benzoylation .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products, followed by HPLC for purity validation .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

  • Methodological Answer :

  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight confirmation .
  • Nuclear magnetic resonance (NMR) : ¹⁹F NMR to verify trifluoromethyl and fluorophenoxy groups; ¹H/¹³C NMR for backbone structural elucidation .
  • High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV/Vis or fluorescence detection to assess purity (>95%) and monitor metabolic degradation .

Q. How can researchers evaluate the biological activity of this compound in preclinical models?

  • Methodological Answer :

  • Biodistribution studies : Radiolabel the compound with ¹⁸F (if applicable) and track uptake in target tissues (e.g., brain tumors) using PET imaging. Compare retention rates against established tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine .
  • In vitro assays : Measure cellular uptake in cancer cell lines (e.g., glioblastoma) using competitive inhibition with amino acid transport blockers (e.g., BCH or MeAIB) .
  • Metabolic stability : Incubate with liver microsomes or plasma to identify major metabolites via LC-MS .

Advanced Research Questions

Q. How can metabolic stability of the compound be optimized during radiotracer development?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism. The 4-fluorophenoxy moiety has been shown to enhance metabolic resistance compared to non-fluorinated analogs .
  • Isotope labeling : Substitute labile protons with deuterium at metabolic hotspots (e.g., benzylic positions) to slow CYP450-mediated degradation .
  • Prodrug strategies : Mask polar functional groups with enzymatically cleavable protectants (e.g., tert-butyl esters) to improve blood-brain barrier penetration .

Q. How to resolve contradictions between in vitro and in vivo data on cellular uptake?

  • Methodological Answer :

  • Comparative studies : Perform parallel in vitro (cell culture) and in vivo (rodent) experiments under matched conditions (e.g., concentration, incubation time). Account for plasma protein binding effects in vivo using equilibrium dialysis .
  • Mechanistic modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to correlate cellular uptake rates with tissue perfusion and efflux transporter activity (e.g., P-gp) .
  • Imaging validation : Validate in vitro findings with dynamic PET or SPECT imaging to assess real-time tracer distribution .

Q. What strategies are effective for designing tyrosine-based bioconjugates with improved target specificity?

  • Methodological Answer :

  • Site-selective bioconjugation : Use chemoselective reactions (e.g., triazoline-dione coupling) to modify the tyrosine hydroxyl group without affecting the benzoyl or fluorophenoxy moieties .
  • Peptide backbone engineering : Incorporate cyclic disulfide bridges (e.g., BKT140 analogs) to enhance rigidity and receptor-binding affinity .
  • Computational docking : Perform molecular dynamics simulations to optimize interactions between the trifluoromethyl group and hydrophobic pockets of target proteins (e.g., amino acid transporters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.